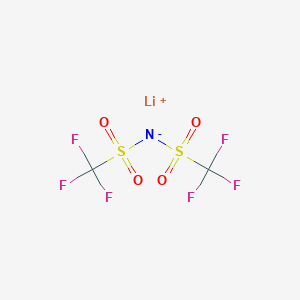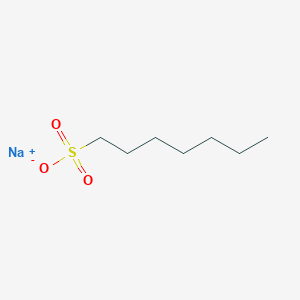
lithium;bis(trifluoromethylsulfonyl)azanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lithium bis(trifluoromethylsulfonyl)azanide typically involves the reaction of trifluoromethane gas with a nonpolar solvent solution of alkyl lithium under nitrogen protection and low temperature conditions. The resulting trifluoromethyl lithium is then reacted with bis(fluorosulfonyl)imide lithium solution to form the desired product . This method simplifies the process and improves product purity, making it suitable for large-scale industrial production.
Industrial Production Methods
In industrial settings, the production of lithium bis(trifluoromethylsulfonyl)azanide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically obtained as a white solid, which is then vacuum dried to remove any residual solvents .
Análisis De Reacciones Químicas
Types of Reactions
Lithium bis(trifluoromethylsulfonyl)azanide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in anion metathesis reactions to form chiral imidazolium salts.
Coordination Reactions: The compound acts as a weakly coordinating anion, making it useful in the preparation of rare-earth Lewis acid catalysts.
Common Reagents and Conditions
Common reagents used in reactions with lithium bis(trifluoromethylsulfonyl)azanide include trifluoromethyl lithium and bis(fluorosulfonyl)imide lithium solution. Reactions are typically carried out under inert atmosphere conditions to prevent moisture and oxygen from affecting the reaction .
Major Products
Major products formed from reactions involving lithium bis(trifluoromethylsulfonyl)azanide include chiral imidazolium salts and rare-earth Lewis acid catalysts .
Aplicaciones Científicas De Investigación
Lithium bis(trifluoromethylsulfonyl)azanide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which lithium bis(trifluoromethylsulfonyl)azanide exerts its effects involves its role as a lithium-ion source in electrolytes. The compound enhances the ionic conductivity of the electrolyte, facilitating the efficient transport of lithium ions. This is essential for the performance of lithium-ion batteries and other electrochemical devices .
Comparación Con Compuestos Similares
Similar Compounds
Lithium hexafluorophosphate: Commonly used in lithium-ion batteries but less stable compared to lithium bis(trifluoromethylsulfonyl)azanide.
Lithium bis(fluorosulfonyl)imide: Another lithium salt with similar applications but different electrochemical properties.
Lithium bis(perfluoroethylsulfonyl)imide: Used in similar applications but with different solubility and stability characteristics.
Uniqueness
Lithium bis(trifluoromethylsulfonyl)azanide is unique due to its high solubility in water, excellent electrochemical stability, and ability to act as a weakly coordinating anion. These properties make it a preferred choice for use in lithium-ion batteries and other advanced electrochemical applications .
Propiedades
IUPAC Name |
lithium;bis(trifluoromethylsulfonyl)azanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6NO4S2.Li/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZMZKBZAYQGRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6LiNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[amino(sulfanyl)methylidene]carbamimidothioic acid](/img/structure/B7724332.png)

![4-Ethoxy-3-[3-(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B7724347.png)











